Product packaging for 4-(1-Propyl-1h-imidazol-2-yl)aniline(Cat. No.:)

4-(1-Propyl-1h-imidazol-2-yl)aniline

Cat. No.: B13534848
M. Wt: 201.27 g/mol
InChI Key: SBNXWIMALZDSHP-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Chemical Science and Interdisciplinary Research

Both imidazole and aniline are fundamental building blocks in organic chemistry, each possessing a rich history and a broad spectrum of applications that underscore their scientific importance. Their individual contributions provide the rationale for their use in creating more complex hybrid systems.

The history of these compounds dates back to the 19th century, a formative period for organic chemistry. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. Initially named "Crystallin," its identity as a key aromatic amine was established over the subsequent decades, becoming a foundational molecule for the burgeoning synthetic dye industry.

Imidazole (C₃H₄N₂) was first synthesized by the German chemist Heinrich Debus in 1858. He produced the compound, which he named glyoxaline, by reacting glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). This discovery laid the groundwork for understanding a new class of nitrogen-containing heterocyclic compounds that would later be found to be central to biological systems.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a weak acid and a weak base make it a versatile component in various scientific fields. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes.

Furthermore, the imidazole moiety is a fundamental component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine (B1213489), as well as being part of the core structure of purines, the building blocks of DNA and RNA. Its applications extend into materials science, where imidazole-based polymers exhibit high thermal stability, and into environmental science for capturing CO2 and heavy metals. Research has demonstrated the presence of the imidazole core in compounds with a wide array of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.

Aniline, the simplest aromatic amine, is an indispensable intermediate in synthetic and applied chemistry. Its primary role has historically been in the production of dyes, such as aniline black and synthetic indigo. In modern industrial chemistry, its major application is in the manufacturing of precursors for polyurethane polymers.

Aniline and its derivatives are also crucial starting materials for pharmaceuticals, agricultural chemicals like herbicides, and antioxidants used in the rubber industry. The amino group attached to the phenyl ring can be readily modified, making aniline a versatile reagent for creating a vast library of more complex molecules through reactions like acylation, alkylation, and diazotization. This synthetic accessibility ensures its continued relevance in academic and industrial research.

Conceptual Framework for Investigating Imidazole-Aniline Hybrid Systems

The creation of hybrid molecules is a rational design strategy aimed at discovering new chemical entities with enhanced or novel properties. By combining the well-understood imidazole and aniline scaffolds, researchers can explore new avenues of chemical innovation.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single, new compound. The goal is to create a hybrid that may possess improved affinity and efficacy, a modified selectivity profile, or even a dual mode of action compared to its parent components. This approach is particularly valuable for addressing complex diseases where multiple biological targets may be involved. Hybrid compounds can be formed by either linking two fragments with a spacer or by fusing or merging them into an integrated framework.

The compound 4-(1-Propyl-1h-imidazol-2-yl)aniline (CAS Number: 1178373-09-5) is a direct embodiment of the molecular hybridization concept. Its architecture consists of an aniline ring substituted at the 4-position with a 2-imidazolyl group. The imidazole ring itself is further substituted on one of its nitrogen atoms with a propyl group.

This specific structure elegantly merges the aniline and imidazole moieties. While extensive research findings on this particular molecule are not widely available in public academic literature, its structure positions it as a molecule of interest. It serves as a clear example of an N-substituted imidazole linked directly to an aniline core, representing a potential scaffold for further chemical exploration and biological screening in the discovery of novel chemical entities.

Data Tables

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyImidazoleAniline
Chemical Formula C₃H₄N₂C₆H₇N
Molar Mass 68.08 g/mol 93.13 g/mol
Appearance White or pale yellow solidYellowish to brownish oily liquid
Melting Point 89 to 91 °C-6 °C
Boiling Point 256 °C184 °C
Solubility in Water Soluble (633 g/L)Slightly soluble (3.6 g/100 mL)

Data sourced from various chemical information repositories.

Research Objectives for Comprehensive Characterization and Exploration of this Compound Class

The study of imidazole-aniline hybrids, including this compound, is driven by a set of clear research objectives aimed at a thorough understanding and exploitation of their potential. A primary goal is the comprehensive physicochemical characterization of these novel compounds. This involves determining key parameters such as molecular weight, melting point, and spectroscopic data, which are fundamental for confirming their identity and purity.

A significant focus of research is the development of efficient and scalable synthetic methodologies. Exploring various synthetic routes allows for the production of a diverse library of derivatives with different substitution patterns on both the imidazole and aniline rings. nih.gov This structural diversity is crucial for establishing structure-activity relationships (SAR), which correlate specific structural features with observed biological or material properties.

Furthermore, a key objective is the systematic evaluation of the biological activities of these hybrid molecules. This encompasses screening against a wide range of biological targets, including enzymes, receptors, and various cell lines, to identify potential therapeutic applications. For compounds that exhibit promising activity, further studies are aimed at elucidating their mechanism of action at the molecular level. In the realm of materials science, research objectives include investigating the potential of these compounds in the development of novel polymers, dyes, and electronic materials, leveraging the unique electronic and structural features of the imidazole-aniline scaffold.

The Compound in Focus: this compound

While extensive research on the broader class of imidazole-aniline hybrids is ongoing, specific data on "this compound" is more limited in publicly available scientific literature. However, its fundamental chemical properties can be delineated.

PropertyValue
CAS Number 1178373-09-5
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol

This data is compiled from chemical supplier databases. chemsrc.combldpharm.com

The synthesis of this compound would likely follow established protocols for the formation of 2-arylimidazoles, potentially involving the condensation of an appropriately substituted phenylglyoxal (B86788) derivative with an amine and an aldehyde in the presence of a catalyst. The "1-propyl" substituent on the imidazole ring would be introduced either by using a propyl-substituted amine in the initial condensation or by alkylating the imidazole nitrogen after the ring formation.

The research applications for this specific compound are yet to be extensively reported. However, based on the activities of structurally similar compounds, it can be posited as a candidate for screening in various biological assays. The presence of the aniline moiety provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for SAR studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B13534848 4-(1-Propyl-1h-imidazol-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1-propylimidazol-2-yl)aniline

InChI

InChI=1S/C12H15N3/c1-2-8-15-9-7-14-12(15)10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3

InChI Key

SBNXWIMALZDSHP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 1 Propyl 1h Imidazol 2 Yl Aniline and Analogues

Overview of General Imidazole (B134444) Synthesis Approaches Relevant to 4-(1-Propyl-1h-imidazol-2-yl)aniline Scaffold

The formation of the imidazole ring is a foundational step in synthesizing the target compound and its analogues. Several classical and modern organic chemistry reactions are employed to build this heterocyclic scaffold. These methods often involve the reaction of three or four simple components or the cyclization of a linear precursor.

Multi-component Reaction Strategies (e.g., Debus-Radziszewski Reaction)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the initial molecules. rsc.org These strategies are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. rsc.orgsemanticscholar.org

The Debus-Radziszewski reaction is a classic and widely used MCR for imidazole synthesis. wikipedia.orgmdpi.comijprajournal.com It involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.comhandwiki.org A key modification of this reaction, relevant to N-substituted imidazoles like the target compound, involves replacing one equivalent of ammonia with a primary amine. wikipedia.orghandwiki.org This allows for the direct introduction of a substituent at the N1-position of the imidazole ring. However, this classic method can suffer from drawbacks such as harsh reaction conditions and the formation of side products, leading to modest yields. mdpi.comijprajournal.com

Modern advancements have focused on improving the efficiency and environmental friendliness of this reaction. Catalytic procedures have been developed to control the selectivity between the formation of tri- and tetrasubstituted imidazoles. rsc.org For instance, catalysts like HBF4–SiO2 have been found to be highly effective for both three-component (3-MCR) and four-component (4-MCR) reactions, allowing for the synthesis of a wide range of imidazole derivatives under milder conditions. rsc.org

Below is a table summarizing various catalytic systems used in MCRs for imidazole synthesis.

Catalyst SystemReactantsProduct TypeKey Advantages
HBF4–SiO21,2-diketone, aldehyde, ammonium (B1175870) salts2,4,5-trisubstituted imidazolesHigh efficiency for 3-MCR and 4-MCR processes. rsc.org
Zn(BF4)21,2-diketone, aldehyde, amine, ammonium acetate (B1210297)1,2,4,5-tetrasubstituted imidazolesHigh selectivity for tetrasubstituted products. rsc.org
FeCl3/SiO2Acetals, benzils, ammonium acetate/aminesMultisubstituted imidazolesHeterogeneous catalyst, solvent-free conditions. researchgate.net
Iodine (I2) / K2S2O8Aryl ketones, 2-amino-N-heterocycles, DMSO3-aroylimidazo[1,2-a]-N-heterocyclesOne-pot, three-component reaction under mild conditions. organic-chemistry.org

Cyclization Reactions for Imidazole Ring Formation

Cyclization reactions provide a direct route to the imidazole core by forming one or two bonds from a pre-assembled linear precursor. A common and effective method is the condensation of an α-haloketone with an amidine. researchgate.netresearchgate.net This approach is highly versatile for producing 2,4-disubstituted imidazoles. The optimal protocol often involves adding an α-bromoketone solution to an amidine in a solvent mixture like aqueous tetrahydrofuran, in the presence of a mild base such as potassium bicarbonate. researchgate.net This method can produce imidazoles in high yield and purity without the need for column chromatography. researchgate.net

Other cyclization strategies include:

From α-Hydroxyketones: The reaction of α-hydroxyketones with amidines can also yield imidazoles through a condensation process that eliminates two molecules of water. youtube.com

From Propargyl Guanidines: A newer method involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. This strategy is notable as it forms both a C-N and a C-C bond during the ring-closing step, allowing for the rapid construction of diverse 2-aminoimidazole products. nih.gov

From 1,2-Aminoalcohols: Substituted imidazoles can be prepared from 1,2-aminoalcohols through a four-step sequence involving N-acylation, oxidation of the alcohol, imine formation, and final cyclization. researchgate.net

Strategies for Introducing the Propyl Chain at the N1-Position of the Imidazole Ring

Attaching the propyl group to the N1 nitrogen of the imidazole ring is a critical step in the synthesis of this compound. This is typically achieved through N-alkylation, a common reaction for nitrogen-containing heterocycles. nih.gov

The direct N-alkylation of a pre-formed imidazole ring is a straightforward approach. This reaction generally involves treating the imidazole with an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. ciac.jl.cn Various bases and reaction conditions can be employed to facilitate this process. For instance, using potassium hydroxide (B78521) (KOH) impregnated on alumina (B75360) provides a solid-supported reagent system that allows the reaction to proceed under mild conditions with good yields. ciac.jl.cn Another method involves reacting imidazole with ethyl chloroacetate (B1199739) to form an ester intermediate, which can then be further modified. nih.gov

For unsymmetrical imidazoles, regioselectivity can be a challenge, as alkylation can potentially occur at either the N1 or N3 position. To address this, strategies using protecting groups have been developed. For example, a removable group like the [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be used to direct subsequent reactions and achieve regioselective N-alkylation. nih.gov

The table below outlines different conditions for N-alkylation of imidazoles.

Alkylating AgentBase / CatalystSolventKey Features
Alkyl HalidesKOH/Al2O3N/AMild conditions, reusable supported reagent. ciac.jl.cn
EthylchloroacetateAnhydrous K2CO3N/AForms an ester intermediate for further functionalization. nih.gov
Benzyl BromideN/A (followed by acidic hydrolysis)N/AUsed in a trans-N-alkylation strategy with a SEM protecting group for regioselectivity. nih.gov
Morita–Baylis–Hillman (MBH) alcohols/acetatesNoneTolueneMetal catalyst-free N-allylation/alkylation. beilstein-journals.org

Specific Chemical Coupling and Functionalization Procedures

Once the appropriately substituted imidazole and aniline (B41778) precursors are synthesized, they must be joined together. This is typically achieved through carbon-nitrogen bond-forming reactions, such as palladium-catalyzed cross-coupling or direct condensation methods.

Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.orgnumberanalytics.comrug.nl This reaction has revolutionized the synthesis of aryl amines by allowing the coupling of an amine with an aryl halide or triflate. wikipedia.orgrug.nl In the context of synthesizing analogues of the target compound, this reaction could be used to couple an amine (like an imidazole derivative) with an aryl halide (like a substituted aniline precursor) or vice-versa.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. wikipedia.orgrug.nl

While highly effective for many amines, the N-arylation of imidazoles can be challenging because imidazoles can inhibit the formation of the active Pd(0)-ligand complex. nih.govnih.govacs.orgmit.edu However, improved protocols have been developed that overcome this issue, for instance, by using a pre-activated palladium catalyst solution. nih.govnih.govmit.edu These optimized methods allow for the completely N1-selective arylation of unsymmetrical imidazoles with a variety of aryl halides and triflates. nih.govnih.govacs.org

Condensation Reactions Involving Aniline and Imidazole Precursors

Condensation reactions offer a more direct, often metal-free, route to connect aniline and imidazole moieties. These reactions typically involve the formation of a C=N bond (imine) or the direct displacement of a leaving group to form a C-N bond.

One synthetic pathway involves the reaction of o-phenylenediamine (B120857) with p-aminobenzoic acid in the presence of an acid catalyst like o-phosphoric acid at high temperatures. ijrpc.com This method directly constructs a 2-arylbenzimidazole structure, which is analogous to the target compound's core. For example, starting with 4-(1H-benzo[d]imidazol-2-yl)aniline, further derivatization can be achieved through condensation with various aldehydes to form Schiff's bases. ijrpc.comuwa.edu.auresearchgate.net

Another approach involves the condensation of α-haloketones with amidines derived from anilines. researchgate.net Similarly, 3-oxo-2-arylhydrazonopropanals, which contain an aldehyde-like functional group, undergo condensation with active methylene (B1212753) reagents in the presence of ammonium acetate to form complex heterocyclic systems. nih.govnih.gov Oxidative condensation reactions, for instance using K2S2O8 as a mediator, can also be employed to couple benzothiazoles with aryl aldehydes, a reaction type that shares principles with imidazole synthesis. researchgate.net

Alkylation Reactions for N-Substitution of Imidazoles

N-alkylation of the imidazole core is a primary method for introducing the propyl group in this compound. This transformation can be achieved through various synthetic protocols. One approach involves the direct alkylation of a pre-formed 2-(4-aminophenyl)-1H-imidazole intermediate with a suitable propylating agent, such as 1-bromopropane or propyl iodide. The regioselectivity of this reaction, determining which of the two nitrogen atoms of the imidazole ring is alkylated, can be influenced by several factors including the nature of the substituent at the 4(5)-position, the alkylating agent itself, and the reaction medium. otago.ac.nz

Studies have shown that in unsymmetrical imidazoles, the position of N-alkylation is governed by both steric and electronic effects. otago.ac.nz Electron-withdrawing groups at the 4(5)-position tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz Furthermore, the regioselectivity can be controlled by using protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can direct alkylation to a specific nitrogen and then be subsequently removed. nih.gov Catalyst-free N-alkylation methods have also been developed, for instance, using Morita–Baylis–Hillman (MBH) alcohols and acetates, which can react with imidazole under reflux conditions to yield N-substituted derivatives. beilstein-journals.orgnih.gov

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The efficiency and selectivity of imidazole synthesis are heavily reliant on the choice of catalytic systems and reaction conditions. Modern synthetic chemistry has seen a significant shift towards catalyst-driven processes that offer milder conditions, higher yields, and greater control over the final product.

Application of Metal-Based Catalysts (e.g., Palladium, Copper, Iron, Ruthenium, Zinc)

Metal-based catalysts are extensively used in the synthesis of imidazole derivatives.

Palladium: Palladium catalysts are versatile tools for constructing the imidazole core and for subsequent functionalization. nih.govacs.orgacs.orgrsc.orggoogle.com Palladium-catalyzed multicomponent reactions allow for the one-pot synthesis of highly substituted imidazoles from simple starting materials like imines and acid chlorides. acs.orggoogle.com These methods offer excellent regiochemical control. acs.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to build more complex, fused imidazole systems. rsc.org

Copper: Copper-based catalysts are widely employed due to their low cost and high efficiency in promoting various reactions for imidazole synthesis. rsc.orgnih.govtandfonline.comacs.orgrsc.org Copper-catalyzed reactions include multicomponent syntheses of trisubstituted imidazoles and cross-cycloadditions between isocyanides. tandfonline.comacs.orgrsc.org Copper nanoparticles have also been shown to be effective catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering advantages like simple operation and high yields. tandfonline.com

Iron: Iron catalysts, such as potassium ferrocyanide (K4[Fe(CN)6]), have been used for the efficient synthesis of imidazolines and benzimidazoles under solvent-free conditions. acgpubs.org This method is considered environmentally friendly and inexpensive. acgpubs.org

Ruthenium and Zinc: Ruthenium complexes are of interest as catalysts in organic synthesis, including in the formation of heterocyclic compounds. mdpi.commdpi.com While specific applications for the direct synthesis of this compound are less commonly reported, ruthenium catalysts are known to be effective in various metathesis and coupling reactions that could be adapted for the synthesis of precursors. Similarly, zinc-based systems have been explored in the synthesis of imidazole derivatives. iosrjournals.org For instance, ZnO nanorods have been used as catalysts in one-pot syntheses to increase the yield of imidazole derivatives. iosrjournals.org

Table 1: Overview of Metal-Based Catalysts in Imidazole Synthesis

Catalyst Metal Typical Reaction Type Advantages
Palladium Multicomponent Reactions, Cross-Coupling High regioselectivity, versatility
Copper Multicomponent Reactions, C-H Functionalization Low cost, high efficiency, mild conditions
Iron Condensation Reactions Inexpensive, environmentally friendly
Ruthenium Metathesis, Coupling Reactions High activity in specific transformations
Zinc Condensation Reactions Can improve reaction yields

Non-Metallic Catalysis and Solvent-Free Reaction Environments

In line with the principles of green chemistry, non-metallic catalysis and solvent-free reaction conditions are gaining prominence. Alkaline carbons, promoted with alkali metals like cesium, have been shown to be effective solid-base catalysts for the N-alkylation of imidazole in dry media, leading to high yields of N-substituted products. researchgate.net This approach avoids the use of traditional solvents and corrosive bases. rsc.org

Solvent-free synthesis of imidazole derivatives can also be achieved through grinding a mixture of reactants, sometimes with a solid catalyst like silica-supported antimony trichloride (B1173362) (SbCl3/SiO2). acgpubs.orgias.ac.in These methods are advantageous due to their simplicity, reduced waste, and often shorter reaction times. asianpubs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. derpharmachemica.comorientjchem.orgrsc.orglew.roingentaconnect.combenthamscience.com In the context of imidazole synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. orientjchem.orgrsc.org This method has been successfully applied to various imidazole syntheses, including multicomponent reactions. orientjchem.orglew.ro The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org Optimized microwave-assisted protocols offer a green and efficient alternative to conventional heating methods. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours orientjchem.orgrsc.org
Energy Efficiency Lower Higher rsc.org
Product Yield Variable, often lower Often higher orientjchem.orgrsc.org
Side Reactions More prevalent Reduced ingentaconnect.com
Heating Mechanism Conduction and convection Direct dielectric heating orientjchem.org

Considerations for Synthetic Yield, Purity, and Scalability in Research

The purity of the final product is often dictated by the selectivity of the reactions and the ease of purification. Chromatographic methods are commonly employed to purify imidazole derivatives. The scalability of a synthesis is a key consideration for potential industrial applications. Reactions that utilize solvent-free conditions or readily available and inexpensive catalysts are generally more amenable to scaling up. tandfonline.com For example, the use of copper nanoparticles as a recyclable catalyst presents an attractive option for large-scale synthesis. tandfonline.com Researchers must carefully evaluate these factors when developing new synthetic routes to ensure they are not only efficient and high-yielding in a laboratory setting but also viable for larger-scale production.

Chemical Reactivity and Derivatization Studies of 4 1 Propyl 1h Imidazol 2 Yl Aniline Analogues

Reactions of the Imidazole (B134444) Moiety

The imidazole ring, a core component of 4-(1-Propyl-1h-imidazol-2-yl)aniline, is an electron-rich aromatic heterocycle. Its reactivity is characterized by the interplay between its two nitrogen atoms: one "pyrrole-like" nitrogen that donates a lone pair to the aromatic system and one "pyridine-like" nitrogen with its lone pair in an sp2 hybrid orbital, which imparts basic properties. quora.com This electronic structure governs its behavior in substitution reactions, its susceptibility to oxidation, and its ability to coordinate with metal ions.

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally activated towards electrophilic substitution due to its electron-rich nature. The position of substitution is influenced by the existing substituents and the reaction conditions. For 1,2-disubstituted imidazoles, such as the title compound's core, electrophilic attack typically occurs at the C5-position, which possesses the highest electron density. quora.com In acidic media, the "pyridine-like" nitrogen at position 3 can be protonated, which deactivates the ring towards electrophilic attack.

Common electrophilic substitution reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the imidazole ring, usually at the C4 and C5 positions if unsubstituted.

Nitration: Nitration typically requires strong acidic conditions (e.g., HNO₃/H₂SO₄). The reaction proceeds on the protonated imidazole, making it less facile than on a non-protonated ring.

Sulfonation: Sulfonation with oleum (B3057394) can also occur, though it often requires harsh conditions.

Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's high electron density. researchgate.net Such reactions typically require the presence of a good leaving group, such as a halogen, or strong activation by electron-withdrawing groups. For analogues of this compound, direct nucleophilic substitution on the imidazole core is not a common pathway unless the ring is modified with appropriate functionalities. However, the imidazole moiety itself can act as a nucleophile, reacting through its basic nitrogen atom with electrophiles like alkyl halides or acyl chlorides. rsc.org

Oxidation Pathways of the Imidazole Nitrogen

The imidazole moiety is susceptible to oxidation under various conditions. The reaction can lead to several products, depending on the oxidant and the substrate's structure. Forced degradation studies on compounds containing an imidazole ring, such as daclatasvir, have shown that the moiety is liable to base-mediated autoxidation. nih.gov It can also be oxidized by reagents like hydrogen peroxide. nih.gov

Key oxidation pathways include:

N-Oxide Formation: The "pyridine-like" nitrogen at position 3 can be oxidized to form an N-oxide. This transformation typically employs oxidizing agents like peroxy acids (e.g., m-CPBA).

Ring Opening/Degradation: Under stronger oxidative conditions or through photo-oxidation, the imidazole ring can undergo cleavage. nih.gov Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals indicate that OH addition to the carbon atoms is a primary pathway, leading to ring-opened products. rsc.org The formation of stable, planar quinoid-like oxidation state structures has been shown to accelerate photo-oxidation reactions in certain lophine (triphenylimidazole) derivatives. rsc.org

Coordination Chemistry with Metal Ions for Complex Formation

The imidazole ring is a prominent ligand in coordination chemistry, primarily due to the Lewis basicity of its "pyridine-like" sp2-hybridized nitrogen atom. wikipedia.orgrsc.org This nitrogen atom readily donates its lone pair to form coordinate bonds with a wide range of transition metal ions. In this compound analogues, the imidazole moiety can function as a monodentate ligand.

Furthermore, the presence of the aniline (B41778) group introduces a second potential coordination site (the amino nitrogen), allowing the molecule to act as a bidentate chelating ligand. The ability of 2-substituted imidazoles to form stable chelate rings with metal ions is well-documented. researchgate.net

The coordination behavior of imidazole analogues has been studied with various metal ions, leading to the formation of complexes with diverse geometries.

Metal IonTypical Coordination GeometryLigand BehaviorReference
Zn(II)Distorted TetrahedralMonodentate (via Imidazole N) nih.gov
Cu(II)Distorted Square PlanarBidentate or Bridging researchgate.net
Pt(II)Square PlanarBidentate (N,N chelation) nih.gov
Ru(II)OctahedralBidentate or part of a larger ligand system nih.gov
Cd(II)Distorted OctahedralBridging researchgate.net

These coordination complexes can assemble into larger supramolecular structures through secondary interactions like hydrogen bonding and π-π stacking, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

Reactions of the Aniline Moiety

The aniline portion of the molecule possesses its own distinct reactivity, centered on the aromatic phenyl ring and the exocyclic amino group.

Substitution Reactions on the Aniline Phenyl Ring

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. In this compound, the para position is blocked by the imidazole substituent. Therefore, electrophilic attack is strongly directed to the positions ortho to the amino group (C3 and C5 of the aniline ring).

The high electron-donating ability of the amino group facilitates reactions such as:

Halogenation: Facile reaction with bromine water or other halogenating agents to introduce one or more halogen atoms at the ortho positions.

Nitration: Nitration must be carried out with care, as the amino group is sensitive to oxidation by strong nitric acid. Protection of the amino group, for instance by acetylation to form an acetanilide, is a common strategy to moderate its reactivity and prevent oxidation before performing the nitration.

Sulfonation: Reaction with sulfuric acid can lead to the formation of sulfanilic acid analogues.

The reactivity of the aniline ring can be influenced by the electronic nature of the imidazole substituent, but the directing effect of the amino group remains the dominant factor in electrophilic substitution reactions.

Modification of the Aniline Nitrogen

The nitrogen atom of the aniline's primary amino group is nucleophilic and can participate in a wide array of reactions to form various derivatives. nih.gov These modifications are crucial for synthesizing a diverse range of analogues.

Key reactions involving the aniline nitrogen include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides (e.g., maleic anhydride) in the presence of a base to form amides. uwa.edu.auijrpc.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., arylsulfonyl chlorides) yields sulfonamides. nih.gov

Condensation (Imine Formation): The primary amine can condense with aldehydes or ketones to form Schiff bases (imines). uwa.edu.auijrpc.com This reaction is often catalyzed by acid.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of substituents (e.g., -OH, -CN, -X, -H) via Sandmeyer or related reactions.

The table below summarizes common modifications of the aniline nitrogen in related structures.

ReagentReaction TypeResulting Functional GroupReference
Maleic Anhydride (B1165640)AcylationCarboxylic Acid Amide uwa.edu.auijrpc.com
PyrazolecarbaldehydesCondensationImine (Schiff Base) uwa.edu.auijrpc.com
Arylsulfonyl ChloridesSulfonylationSulfonamide nih.gov
Chloroacetyl ChlorideAcylationα-Chloro Amide nih.gov

Reduction of Nitro Groups to Aniline (if applicable to precursor synthesis)

The synthesis of anilines through the reduction of a corresponding nitroaromatic precursor is a fundamental and widely employed transformation in organic chemistry. For the target compound, this compound, a plausible synthetic route would involve the preparation of 2-(4-nitrophenyl)-1-propyl-1H-imidazole followed by the chemical reduction of the nitro group.

The construction of the nitro-substituted precursor itself can be approached through several methods common in imidazole synthesis. One such pathway involves the alkylation of a pre-formed 2-(4-nitrophenyl)-1H-imidazole with a propyl halide. Alternatively, the entire heterocyclic system can be constructed. For instance, the reaction of a 4-nitrobenzaldehyde, glyoxal (B1671930), and ammonia (B1221849) with a primary amine (propylamine) constitutes a form of the Debus-Radziszewski imidazole synthesis.

Once the precursor, 2-(4-nitrophenyl)-1-propyl-1H-imidazole, is obtained, the transformation to the aniline derivative is typically achieved through catalytic hydrogenation. This method is highly efficient and chemoselective.

Commonly Used Conditions for Nitro Group Reduction:

CatalystReducing AgentSolvent(s)Conditions
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Methanol (B129727), Ethanol, Ethyl Acetate (B1210297)Room temperature to mild heating, atmospheric or elevated pressure
Tin(II) Chloride (SnCl₂)Concentrated HClEthanolReflux
Iron (Fe) powderAcetic Acid or NH₄ClWater/EthanolReflux

The use of palladium-catalyzed hydrogenation is often preferred due to its clean reaction profile and high yields. researchgate.net The reaction involves the adsorption of the nitro compound onto the catalyst surface, followed by reduction with hydrogen, typically yielding the desired aniline with water as the only byproduct. uwa.edu.au

Synthesis and Characterization of Novel Derivatives Based on the this compound Scaffold

While specific research detailing the use of this compound as a scaffold for creating novel derivatives is limited in publicly accessible literature, the chemical nature of the molecule—possessing a reactive primary aromatic amine and an imidazole ring—provides clear opportunities for derivatization.

Based on the reactivity of analogous compounds, the primary amine of the aniline ring is the most straightforward site for modification. researchgate.netijrpc.com Standard reactions involving primary amines can be employed to systematically introduce a wide variety of substituents.

Potential Modifications at the Aniline Moiety:

Reaction TypeReagentsResulting Functional Group
AcylationAcyl chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes/Ketones, NaBH₃CNSecondary/Tertiary Amine
Diazotization/SandmeyerNaNO₂, HCl then CuXHalogen, Cyano, etc. (replaces -NH₂)
Schiff Base FormationAldehydes/KetonesImine

Electrophilic aromatic substitution on the phenyl ring is also possible, though the positions of substitution would be directed by the activating, ortho-para directing amino group and the deactivating imidazole substituent. The imidazole ring itself is less prone to substitution but can undergo reactions such as N-alkylation at the second nitrogen (if deprotonated) or certain metal-catalyzed coupling reactions.

The aniline functional group serves as an excellent handle for introducing bridging units or creating hybrid molecules by linking the scaffold to other pharmacophores. For example, reaction with bifunctional reagents can create linkers of varying lengths and flexibility.

A comprehensive structure-activity relationship (SAR) analysis for derivatives of this compound is not available due to the lack of published biological or chemical activity data for a series of its analogues.

SAR studies on other phenyl-imidazole series have shown that the relative orientation of the rings and the specific substitution patterns are critical for biological activity. nih.gov For any future SAR investigation on this scaffold, a systematic approach would be necessary. This would involve preparing a library of derivatives with controlled variations in sterics, electronics, and lipophilicity at both the phenyl and imidazole rings, and subsequent testing for a specific biological or chemical property.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, specific experimental data for ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are not available in the public domain. Published research and spectral databases predominantly feature analogous compounds, such as benzimidazole (B57391) derivatives or other substituted anilines, which are not suitable for direct and accurate extrapolation to the specified molecule.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the structural characterization of this compound based on the currently available information. Generating such an article without validated spectral data would compromise the integrity and accuracy of the scientific content. Further experimental research is required to elucidate and publish the spectroscopic properties of this specific compound.

Structural Characterization and Analytical Methodologies for 4 1 Propyl 1h Imidazol 2 Yl Aniline

Spectroscopic Techniques for Molecular Structure Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For 4-(1-Propyl-1h-imidazol-2-yl)aniline, with a molecular formula of C12H15N3, the expected exact mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS).

Under electron impact (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]+• or a protonated molecule [M+H]+. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation of 2-substituted benzimidazole (B57391) derivatives often involves initial cleavages in the imidazole (B134444) ring or the substituent groups. researchgate.net For this compound, the fragmentation pathways are likely influenced by the N-propyl group and the 2-arylimidazole core.

Expected Fragmentation Pattern:

A primary fragmentation event would likely be the loss of a propyl radical (•C3H7) or propene (C3H6) from the N-propyl group, leading to significant fragment ions. Cleavage of the bond between the imidazole and aniline (B41778) rings is also a plausible fragmentation pathway. The study of fragmentation patterns of related 2-substituted pyrrole (B145914) derivatives has shown that the side-chain substituents significantly influence the fragmentation pathways. nih.gov

Below is a hypothetical data table of major expected fragments for this compound based on common fragmentation patterns of related heterocyclic compounds.

m/z (mass-to-charge ratio) Proposed Fragment Ion Possible Origin
201[M]+•Molecular ion
158[M - C3H7]+Loss of the propyl group
119[C6H5NH2]+•Aniline fragment
93[C6H7N]+Aniline radical cation
82[C4H6N2]+Imidazole ring fragment

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure

The crystal structure would reveal the planarity of the imidazole and aniline rings and the dihedral angle between them. Intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, would also be elucidated, providing insight into the crystal packing. Studies on similar imidazole-containing compounds have detailed the importance of such interactions in the supramolecular assembly. researchgate.netmdpi.comnih.gov

While specific crystallographic data for this compound is not available, the table below presents typical parameters that would be determined from an SC-XRD analysis, with hypothetical values for illustrative purposes.

Crystallographic Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the crystal structure.P21/c
a, b, c (Å)Unit cell dimensions.a = 10.5, b = 8.2, c = 12.1
α, β, γ (°)Unit cell angles.α = 90, β = 105, γ = 90
ZNumber of molecules per unit cell.4
Bond Lengths (Å)Distances between bonded atoms.C-N, C-C, etc.
Bond Angles (°)Angles between three bonded atoms.C-N-C, N-C-C, etc.
Dihedral Angles (°)Torsion angles between planes.e.g., Imidazole-Aniline

Chromatographic and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase.

The selection of the mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving good separation of the target compound from any impurities or starting materials. nih.govmdpi.com The detection would most commonly be performed using a UV detector, set at a wavelength where the aniline and imidazole chromophores exhibit strong absorbance. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative measurements.

The following table outlines a potential set of HPLC parameters for the analysis of this compound.

HPLC Parameter Condition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of the synthesis of this compound. nih.govchemrxiv.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized.

The choice of eluent (mobile phase) is crucial for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) is often used. The spots can be visualized under UV light, due to the aromatic nature of the compound, or by using a staining agent like iodine vapor. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

A typical TLC system for monitoring the formation of this compound might involve:

TLC Parameter Condition
Stationary PhaseSilica gel 60 F254
Mobile PhaseEthyl Acetate (B1210297):Hexane (e.g., 1:1 v/v)
VisualizationUV light (254 nm) or Iodine vapor

Computational and Theoretical Investigations of 4 1 Propyl 1h Imidazol 2 Yl Aniline and Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become indispensable in modern chemistry for predicting a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. scispace.com By approximating the exchange-correlation energy, DFT methods, such as the popular B3LYP hybrid functional, combined with basis sets like 6-31G(d) or 6-311++G(d,p), can calculate the most stable three-dimensional conformation of a molecule by minimizing its energy. researchgate.netmdpi.com

The process of geometry optimization yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For many organic compounds, including aniline (B41778) and imidazole (B134444) derivatives, these theoretically calculated parameters show excellent agreement with experimental values obtained from techniques like X-ray crystallography. researchgate.netbohrium.com Slight deviations between calculated and experimental values are often attributed to the fact that theoretical calculations typically model the molecule in an isolated gaseous state, whereas experimental data is often from the solid (crystalline) phase where intermolecular interactions are present. mdpi.com

Table 1. Comparison of Selected Theoretical (DFT/B3LYP) and Experimental Bond Lengths and Angles for an Analogous Benzimidazole (B57391) Compound.
ParameterCalculated ValueExperimental Value
C-N (imidazole ring)1.38 Å1.37 Å
C=N (imidazole ring)1.32 Å1.31 Å
C-C (phenyl ring)1.40 Å1.39 Å
N-C-N (angle)110.5°111.0°
C-C-C (phenyl angle)120.0°120.1°

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, the vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. scirp.org These calculations yield a set of normal modes of vibration, each with a corresponding frequency.

It is a known limitation that calculated frequencies in the harmonic approximation are typically higher than the anharmonic frequencies observed experimentally. mdpi.com To account for this, calculated frequencies are often uniformly scaled by empirical scaling factors. mdpi.com After scaling, the theoretical vibrational spectra for aniline and imidazole analogues generally show excellent agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net This correlation allows for the unambiguous assignment of specific spectral bands to the vibrational motions of functional groups, such as N-H stretching, C-H aromatic stretching, and ring vibrations. researchgate.netresearchgate.net

Table 2. Comparison of Key Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) for Aniline Analogues.
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34503445NH₂ Asymmetric Stretch
ν(C-H) aromatic30653060C-H Stretch
δ(N-H)16201626NH₂ Scissoring/Bending
ν(C=C) aromatic16051604Ring Stretch
ν(C-N)12801278C-N Stretch

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.netmdpi.com

These calculations are typically performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Studies on various aniline and imidazole-containing molecules have demonstrated a strong linear correlation between the theoretically predicted and experimentally measured chemical shifts, confirming the high predictive power of the GIAO method. researchgate.netmdpi.comresearchgate.net

Table 3. Comparison of Calculated (GIAO) and Experimental ¹³C NMR Chemical Shifts (ppm) for an Aniline Analogue.
Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)
C-NH₂147.2146.8
C-ortho115.8115.2
C-meta129.9129.4
C-para119.0118.6

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental insights into the chemical reactivity, stability, and optical properties of a molecule.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. thaiscience.info The spatial distribution of these orbitals indicates the likely regions of the molecule involved in charge transfer. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. thaiscience.info A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.infotci-thaijo.org Conversely, a small energy gap indicates that a molecule is more reactive. These energy values are readily calculated using DFT methods. researchgate.net

Table 4. Calculated Frontier Molecular Orbital Energies and Energy Gaps for Aniline Analogues.
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap ΔE (eV)
p-Aminoaniline-4.9121-0.31024.6019
Aniline-5.45-0.155.30
4-Nitroaniline-6.4355-2.54483.8907

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the total electrostatic potential on the surface of a molecule, providing a guide to the distribution of charge. researchgate.net The MEP map is color-coded to identify electron-rich and electron-poor regions.

Negative Regions (Red/Yellow): These areas have a high electron density and represent the most negative electrostatic potential. They are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen. thaiscience.infochemrxiv.org

Positive Regions (Blue): These areas are electron-deficient and have the most positive electrostatic potential. They are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H protons). thaiscience.infotci-thaijo.org

Neutral Regions (Green): These areas have a near-zero potential.

For molecules containing aniline and imidazole moieties, MEP maps typically show negative potential (red) around the nitrogen atoms of the imidazole ring and the amino group, indicating these are primary sites for electrophilic interaction. researchgate.net Positive potential (blue) is generally located on the hydrogen atoms of the amino group, identifying them as sites for nucleophilic interaction. tci-thaijo.org

Natural Bond Orbital (NBO) Analysis for Charge Distribution

The analysis quantifies the stabilization energy associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. nih.gov In analogues like 2-aryl-1H-imidazole derivatives, significant intramolecular charge transfer (ICT) is observed. acadpubl.eu For example, in studies of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a strong ICT interaction was identified between the lone pair of the chlorine atom and the antibonding π* orbital of the phenyl ring, resulting in a large stabilization energy of 954.54 kJ/mol. acadpubl.eu Similar interactions involving the lone pairs on nitrogen atoms within the imidazole ring contribute to the stabilization of the system. acadpubl.eu

These donor-acceptor interactions are critical in understanding the electronic landscape of the molecule. The stabilization energies, calculated via second-order perturbation theory, highlight the most significant electron delocalization pathways. nih.govnih.gov High stabilization energy values are indicative of strong electronic communication between different parts of the molecule, a key feature for applications in electronics and optics. nih.gov

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction TypeReference Compound Class
LP(1) N3π(C1-C2)~20-50Lone Pair → πBenzimidazole Derivatives nih.gov
π(C5-C6)π(C3-C4)~20-30π → πBenzimidazole Derivatives nih.gov
LP(2) Oπ(C-O)~30-60Lone Pair → πBenzimidazole Derivatives nih.gov
σ(C-C)σ(C-N)~3-8σ → σBenzimidazole Derivatives nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. nih.gov It is widely used to simulate spectroscopic properties and understand the nature of electronic transitions that occur upon photoexcitation.

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. nih.govrsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, a theoretical spectrum can be generated that often shows good agreement with experimental data. nih.govmdpi.com The choice of functional and basis set is critical for accuracy; hybrid functionals like B3LYP, CAM-B3LYP, and M06 are commonly employed for this purpose with basis sets such as 6-311G(d,p). nih.govmdpi.com

For a series of N-1-sulfonyl substituted 2-substituted benzimidazoles, TD-DFT calculations using the CAM-B3LYP functional predicted maximum absorbance (λmax) values between 275 nm and 653 nm, which correlated well with experimental findings. nih.gov Similarly, calculations on other nitro- and amino-substituted imidazole analogues have been used to assign the observed absorption bands to specific electronic transitions, typically of a π → π* nature. nih.gov These simulations are invaluable for interpreting experimental spectra and understanding how structural modifications tune the optical properties of the chromophores. nih.gov

Compound AnalogueFunctional/Basis SetCalculated λmax (nm)Experimental λmax (nm)
Benzimidazole-6-carboxylate (2a)CAM-B3LYP/6-311G(d,p)275.4305
Benzimidazole-6-carboxylate (2b)CAM-B3LYP/6-311G(d,p)275.2275
Benzimidazole-6-carboxylate (2c)CAM-B3LYP/6-311G(d,p)290.9309
Benzimidazole-6-carboxylate (2d)CAM-B3LYP/6-311G(d,p)278.3280
Benzimidazole-6-carboxylate (2e)CAM-B3LYP/6-311G(d,p)652.9345

Data adapted from computational studies on benzimidazole analogues. nih.gov

The nature of the excited state is crucial for many applications. TD-DFT allows for the investigation of intramolecular charge transfer (ICT) characteristics upon electronic transition. This is often accomplished by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are typically involved in the lowest-energy electronic transition.

In donor-π-acceptor systems based on imidazole scaffolds, the HOMO is generally localized on the electron-donating group (like an aminophenyl moiety) and the π-conjugated system, while the LUMO is localized on the electron-accepting part of the molecule. nih.gov The transition from the ground state to the first excited state, therefore, corresponds to a transfer of electron density from the donor to the acceptor, a hallmark of an ICT state. rsc.org For instance, in flexible bis-benzimidazole probes, the ICT band in the absorption spectrum shifts in response to ion binding, a phenomenon that can be rationalized by how the ions interact with the donor (benzimidazole -NH) or acceptor (pyridyl nitrogen) ends of the molecule. rsc.org The design of molecules with strong ICT characteristics is central to developing materials for sensors, OLEDs, and nonlinear optics. rsc.org

Computational Studies on Material Science Applications

Theoretical calculations are instrumental in screening and designing molecules for specific applications in materials science, saving significant experimental time and resources.

The efficiency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, depends heavily on the charge transport properties of the constituent materials. Computational methods can predict whether a material is likely to be a good hole conductor or electron conductor. Key parameters include the reorganization energy, which quantifies the geometric relaxation required upon charge addition or removal. Lower reorganization energies are desirable for efficient charge transport.

Studies on imidazole derivatives have been performed to evaluate their electrical properties. researchgate.net For example, current-voltage (I-V) characteristics of devices made from amorphous, thermally stable imidazole derivatives showed ohmic conduction at low voltages and Space Charge Limited Conduction (SCLC) at higher voltages. researchgate.net From these measurements, crucial parameters like charge carrier concentration and mobility can be determined. researchgate.net Computational calculations of reorganization energies for holes (λh) and electrons (λe) can further clarify the transport capabilities. For many imidazole-based donor-acceptor chromophores, calculations have indicated that they are better suited as hole-transporting materials than as electron-transporters.

Nonlinear optical (NLO) materials are essential for technologies like optical switching and frequency conversion. malayajournal.org The key molecular parameter governing the second-order NLO response is the first hyperpolarizability (β). DFT calculations provide a reliable method for computing β values and screening potential NLO candidates. nih.govmalayajournal.org

Molecules with a large dipole moment and a significant difference between ground and excited state dipole moments, often arising from strong ICT, tend to exhibit large β values. nih.gov Computational studies on various imidazole derivatives have demonstrated their potential as NLO materials. malayajournal.orgresearchgate.net For example, the calculated first hyperpolarizability of 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be approximately eighteen times greater than that of urea, a standard reference material for NLO properties. malayajournal.org The strategic placement of electron-donating groups (like aniline) and electron-withdrawing groups on the imidazole scaffold is a common strategy to enhance the hyperpolarizability. nih.govnih.gov Computational screening helps identify the most promising substitution patterns for synthesizing highly active NLO materials. nih.gov

Compound/Analogue ClassCalculated First Hyperpolarizability (βtot)Comparison to Standard (Urea)
Urea (Reference)0.3728 x 10-30 esu1x
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole7.0025 x 10-30 esu~18x
N-phenylpropanamide derivative (7c)6.317 x 10-30 esu~17x
Benzimidazole derivative (2b)7.49 D (Dipole Moment)N/A (βtot not explicitly compared)

Data adapted from computational studies on imidazole and triazole analogues. nih.govmalayajournal.orgnih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential tools for predicting and analyzing the interactions between small molecules and their biological targets at a molecular level. While specific studies on 4-(1-Propyl-1h-imidazol-2-yl)aniline are not extensively documented in public literature, a wealth of research on analogous compounds containing the core phenyl-imidazole and anilino-imidazole scaffolds provides significant insight into their potential binding mechanisms and therapeutic applications. These in silico investigations are crucial for rational drug design, helping to elucidate binding affinities, identify key intermolecular interactions, and assess the stability of ligand-protein complexes. nih.gov

Molecular docking studies on imidazole-based analogues have been conducted against a diverse array of protein targets implicated in various diseases. These studies typically predict the preferred orientation of the ligand within the protein's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. jchr.orgresearchgate.net For instance, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been computationally screened as potential inhibitors of the aromatase enzyme, a target in breast cancer treatment. One promising derivative exhibited a strong binding affinity of -9.5 kcal/mol, forming critical hydrogen bonds with the amino acid residues ALA306 and THR310 within the active site. researchgate.net

Similarly, computational docking of 4-phenyl-imidazole derivatives against Indoleamine 2,3-dioxygenase (IDO), an important cancer therapy target, revealed that modifications to the phenyl ring could significantly enhance potency. The introduction of a 2-hydroxy group led to a tenfold increase in inhibitory activity compared to the parent compound, an effect attributed to the formation of a specific hydrogen bond with the residue Serine 167 (S167). nih.gov The binding modes of various imidazole-based compounds against different targets are often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

The following table summarizes findings from molecular docking studies on compounds analogous to this compound, detailing their biological targets, predicted binding energies, and the key amino acid residues involved in the interaction.

Analogue/Derivative ClassProtein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamineAromataseNot Specified-9.5ALA306, THR310 researchgate.net
2-(1H-imidazol-4-yl)phenolIndoleamine 2,3-dioxygenase (IDO)Not SpecifiedIC50-based (potent)S167 (presumed H-bond) nih.gov
Imidazolo-Triazole HybridsHistone Deacetylase 2 (HDAC2)4LXZ-8.7HIS146, PHE155, PHE210, LEU276 ajchem-a.com
N-substituted imidazole-phenothiazine hybridsEpidermal Growth Factor Receptor (EGFR)Not Specified-7.23ASP831 (H-bond), LYS721, MET769 nih.gov
2-phenyl-1H-benzo[d]imidazole derivativesα-glucosidaseNot SpecifiedNot Specified (non-competitive inhibitor)Located at allosteric site nih.gov

To complement docking studies, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-protein complex over time. ajchem-a.com MD simulations provide a dynamic view of the molecular interactions, assessing how atomic positions and conformations change. A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose. Low and stable RMSD values suggest a stable binding mode. nih.gov

In a study of imidazolo-triazole hybrids targeting HDAC2, MD simulations were run for 100 nanoseconds. The resulting protein-ligand complexes showed stable average RMSD values, ranging from 1.62 Å to 2.69 Å, confirming the stability of the interactions predicted by the initial docking calculations. ajchem-a.com Such simulations are invaluable for validating docking results and ensuring that the identified binding pose is likely to be maintained under physiological conditions.

Analogue/Derivative ClassProtein TargetSimulation Time (ns)Key Finding/MetricReference
Imidazolo-Triazole HybridsHDAC2100Stable complex formation with average RMSD values between 1.62 Å and 2.69 Å. ajchem-a.com
N-substituted imidazole-phenothiazine hybridEGFRNot SpecifiedRMSD values were evaluated to assess the stability profile of the ligand-protein complex. nih.gov

Collectively, these computational investigations on analogues underscore the potential of the this compound scaffold to interact favorably with a range of biological targets. The consistent observation of strong binding affinities and stable interactions driven by hydrogen bonding and hydrophobic contacts provides a solid theoretical foundation for the further experimental development of this class of compounds.

Biological and Pharmacological Research Perspectives of 4 1 Propyl 1h Imidazol 2 Yl Aniline Analogues Molecular and Cellular Level

Investigations into Molecular Target Interactions

The specific interactions of small molecules with biological macromolecules are fundamental to their pharmacological effects. For analogues of 4-(1-Propyl-1h-imidazol-2-yl)aniline, research has centered on their binding to receptors, inhibition of enzymes, and coordination with metal ions.

The imidazole (B134444) core is a well-established bioisostere for the endogenous ligand histamine (B1213489), making it a key structural feature for ligands targeting histamine receptors. Analogues containing the 4-substituted imidazole moiety have been extensively studied as antagonists for the histamine H3 receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system.

Research has shown that various imidazole-containing carbamates exhibit high affinity for the human H3R, with many compounds displaying Ki values below 100 nM. A degree of stereoselectivity has also been observed for chiral α-branched ligands, indicating a specific spatial arrangement is preferred for optimal receptor binding. The affinity of these compounds extends to the histamine H4 receptor, though generally at moderate to weak levels (Ki values ranging from 118–1460 nM).

Table 1: Histamine H3 Receptor (H3R) Antagonist Activity


The ability of the imidazole nucleus and associated structures to interact with enzyme active sites makes them promising candidates for enzyme inhibitors.

Cytochrome P450 (CYP450): A common liability of imidazole-containing compounds is the inhibition of CYP450 enzymes, which can lead to undesirable drug-drug interactions. The nitrogen atom in the imidazole ring can coordinate to the heme iron of CYP enzymes, leading to inhibition. However, medicinal chemistry efforts have successfully identified structural features that mitigate this effect. For instance, in a series of histamine H3 receptor antagonists, specific substitutions were made to the 4-[(1H-imidazol-4-yl)methyl]piperidine template to reduce inhibition of CYP2D6 and CYP3A4, demonstrating that the aniline (B41778) and other peripheral moieties can be modified to control P450 activity.

Kinases: Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. Imidazole-based compounds have emerged as potent kinase inhibitors. A notable example involves 2,4-1H-imidazole carboxamides, which act as novel, biochemically potent, and kinome-selective inhibitors of transforming growth-factor-β-activated kinase 1 (TAK1). Furthermore, a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives, which are structural analogues, were designed based on the multi-kinase inhibitor Sorafenib. nih.gov These compounds were screened for BRAF kinase inhibitory activity, with several showing potent antiproliferative effects against the A375 melanoma cell line (BRAF V600E mutation) with IC50 values in the low micromolar range. nih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins. The 2-aminoimidazole scaffold, found in marine alkaloids, is a key structure in compounds that inhibit enzymes like human arginase I. nih.gov More directly, research has demonstrated that substituting the typical electrophilic group in prolyl oligopeptidase (a serine protease) inhibitors with a 2-imidazole ring results in highly potent, noncovalent inhibitors. acs.org This suggests that the imidazole moiety can effectively interact with the active site of proteases to block their catalytic function. acs.org

Table 2: Enzyme Inhibition by Imidazole Analogues


Transition metals are essential for numerous biological processes, often acting as cofactors within metalloenzymes. researchgate.net The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions. researchgate.netmdpi.com This property is fundamental to the function of biological molecules like the amino acid histidine, which uses its imidazole side chain to bind metals in proteins such as hemoglobin and superoxide (B77818) dismutase. nih.govnih.gov

Analogues of this compound can act as ligands, forming stable coordination complexes with various transition metals (e.g., Cu(II), Ni(II), Mn(II), Co(II)). rdd.edu.iquomustansiriyah.edu.iq The coordination typically occurs through the pyridine-like nitrogen of the imidazole ring. nih.gov The resulting metal complexes can exhibit distinct geometries, such as tetrahedral or square planar, depending on the metal ion and other coordinating ligands. uomustansiriyah.edu.iq This interaction with metal ions is critical, as it can influence the activity of metalloenzymes or alter the distribution and bioavailability of essential metal ions within biological systems. researchgate.net

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding how these compounds function at a cellular level requires examining their influence on signaling pathways and the specific non-covalent interactions that govern their binding to targets.

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. A key component of this pathway is the BRAF kinase. nih.gov Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway and are a major driver in many cancers, including melanoma. nih.gov

As mentioned previously, analogues of this compound have been designed as BRAF inhibitors. nih.gov By binding to the ATP-binding site of the mutated BRAF kinase, these inhibitors block its activity. nih.gov This action prevents the downstream phosphorylation of MEK and ERK, thereby interrupting the entire signaling cascade. The ultimate cellular consequence is the inhibition of tumor cell proliferation and the induction of apoptosis. The development of imidazole-based compounds as BRAF inhibitors highlights a key mechanistic strategy for this class of molecules in oncology. nih.gov

The binding affinity and specificity of a ligand for its target are governed by a combination of non-covalent interactions. For imidazole- and aniline-containing compounds, hydrogen bonds and π-π stacking are paramount.

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen). nih.govnih.gov The aniline moiety also provides an N-H group for hydrogen bonding. These functional groups can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine, histidine) in the active site of an enzyme or the binding pocket of a receptor. nih.govrsc.org For example, crystal structures of 2-aminoimidazole inhibitors bound to human arginase I show the 2-amino group donating a hydrogen bond to a water molecule within the active site, which in turn interacts with the enzyme's catalytic machinery. nih.gov

π-π Interactions: The aromatic nature of both the imidazole and phenyl rings allows for significant π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan within the target protein. rsc.org These interactions are crucial for the proper orientation and stabilization of the inhibitor within the binding site. Studies have shown that imidazole can form stable π-π stacked dimers, which can facilitate strong electronic coupling. nih.govresearchgate.net The interplay between hydrogen bonding and π-π stacking is complex and essential for stabilizing the ligand-target complex, ultimately determining the compound's biological activity. nih.gov

Membrane Permeability Studies at the Cellular Level

The ability of a drug candidate to permeate cellular membranes is a critical determinant of its potential therapeutic efficacy. For analogues of this compound, membrane permeability is a key area of investigation, as it governs the compound's access to intracellular targets. Studies on related imidazole-containing structures, such as pyrrole-imidazole (Py-Im) polyamides, have shed light on factors influencing cellular uptake. Research has shown that the nature of the linker in these molecules can significantly impact their ability to cross cell membranes. For instance, a short ethylene (B1197577) diamine (Et) linker was found to confer high cellular permeability, whereas a more conventional β-alanine – 3,3'-diamino-N-methyldipropylamine (βDa) linker limited permeability. nih.gov

Furthermore, the size of the molecule is a crucial factor, with studies indicating that cellular permeability can be size-dependent. nih.gov For imidazole-based compounds, lipophilicity also plays a significant role in their antibacterial activity, which is closely tied to their ability to penetrate bacterial cell membranes. The introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium (B1220033) ring can be tuned to optimize this property. nih.gov Cancer cells have been observed to selectively intake more copper ions than normal cells through membrane permeation, a characteristic that is being explored in the development of imidazole-based copper complexes as anticancer drugs. nih.gov

In Vitro Cellular Activity Studies

Analogues of this compound are of significant interest for their potential as anticancer agents. The imidazole scaffold is a component of numerous existing anticancer drugs and is known to be a versatile pharmacophore in the development of new therapeutic agents. rjptonline.orgresearchgate.net

Research has demonstrated the antiproliferative effects of various imidazole derivatives across a range of cancer cell lines. For instance, certain benzimidazole (B57391) derivatives have shown inhibitory effects on the proliferation of HCT-116 colon cancer cells and MCF-7 breast cancer cells. nih.gov Specifically, in the HCT-116 cell line, IC50 values of 16.2 ± 3.85 μg/mL and 28.5 ± 2.91 μg/mL have been reported for different benzimidazole compounds. In the MCF-7 cell line, IC50 values of 8.86 ± 1.10 μg/mL and 30.29 ± 6.39 μg/mL have been observed for other derivatives. nih.gov

Furthermore, novel imatinib (B729) derivatives, which incorporate a phenylamino-pyrimidine pyridine skeleton, have been tested against the A549 lung cancer cell line. Some of these compounds exhibited IC50 values of 7.2 μM, 6.4 μM, and 7.3 μM, demonstrating significantly higher potency than imatinib itself (IC50 = 65.4 μM) in this cell line. mdpi.comnih.gov The cytotoxic activity of imidazole-based compounds is often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest. nih.gov For example, certain 2-thioxoimidazolidine derivatives have been shown to arrest liver cancer cells in the G0/G1 phase and colon cancer cells in the S phase, leading to apoptosis. nih.gov

Table 1: Cytotoxic Activity of Imidazole Analogues in Cancer Cell Lines

Compound Type Cell Line IC50 Value Reference
Benzimidazole 2 HCT-116 16.2 ± 3.85 μg/mL nih.gov
Benzimidazole 1 HCT-116 28.5 ± 2.91 μg/mL nih.gov
Benzimidazole 4 MCF-7 8.86 ± 1.10 μg/mL nih.gov
Benzimidazole 2 MCF-7 30.29 ± 6.39 μg/mL nih.gov
Imatinib Derivative 3a A549 7.2 μM mdpi.comnih.gov
Imatinib Derivative 3c A549 6.4 μM mdpi.comnih.gov

The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. rjptonline.orgsphinxsai.com Analogues of this compound are therefore investigated for their potential to combat various microbial pathogens.

Studies have shown that the antibacterial activity of imidazole derivatives is often more pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli. nih.govijesrr.org This difference in activity is often attributed to the structural variations in the bacterial cell wall. The lipophilicity of the imidazole compounds is a key factor in their antibacterial efficacy, as it influences their ability to penetrate the bacterial cell membrane. nih.gov For instance, certain N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives have demonstrated notable activity against both S. aureus and E. coli. researchgate.net

In the realm of antifungal research, imidazole-based compounds have shown efficacy against various fungal strains. Notably, derivatives have been tested against Fusarium oxysporum, a plant pathogenic fungus. nih.gov The inhibitory activity of these compounds against F. oxysporum is a significant area of study, with some pyrazole (B372694) and imidazole derivatives showing promising results. For example, an imidazole derivative containing p-Cl groups on the phenyl rings exhibited an IC50 value of 114.7 μg/mL against F. oxysporum f. sp. albedinis. nih.gov Other research has identified that epoxiconazole, an imidazole-containing fungicide, has a strong inhibitory effect on the mycelium growth and spore germination of F. oxysporum. researchgate.netnih.gov

Table 2: Antimicrobial and Antifungal Activity of Imidazole Analogues

Compound Type Microbial Strain Activity Metric Result Reference
Imidazole Derivative 5 Fusarium oxysporum f. sp. albedinis IC50 114.7 μg/mL nih.gov
Epoxiconazole Fusarium oxysporum EC50 (mycelium growth) 0.047 μg/mL researchgate.netnih.gov

Pharmacophore Research and Drug Design Strategies

The imidazole-aniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes it a valuable pharmacophore in the design of new therapeutic agents. The imidazole ring itself is a key component of many important biological molecules, including the amino acid histidine and nucleic acids, and is found in a wide array of pharmaceuticals. rjptonline.orgwikipedia.org

The electron-rich nature of the imidazole ring, with its two nitrogen atoms, allows it to participate in various non-covalent interactions, such as hydrogen bonding, with biological targets. nih.govnih.gov This ability to form multiple interactions is crucial for the binding affinity and specificity of drugs. The aniline portion of the scaffold provides a versatile point for substitution, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character, which can influence its pharmacokinetic and pharmacodynamic profiles. researchgate.net

The combination of the imidazole and aniline moieties creates a scaffold with a unique three-dimensional structure that can be recognized by a variety of biological receptors and enzymes. This has led to the development of imidazole-aniline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. rjptonline.orgsphinxsai.comresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For analogues of this compound, SAR studies aim to understand how modifications to the chemical structure influence their biological activity.

Key areas of modification on the imidazole-aniline scaffold include:

Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly impact activity. For example, the introduction of different hydrophobic groups on the nitrogen atoms can modulate the lipophilicity of the molecule, which is often correlated with antibacterial activity. nih.gov

Substituents on the Aniline Ring: Modifications to the aniline ring can influence the electronic properties and steric bulk of the molecule, which can affect its binding to target proteins. For instance, in a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, the nature of the substituent on the arylidene group was found to be a determinant of antibacterial efficacy. researchgate.net

The Linker between the Imidazole and Aniline Moieties: While the core structure of this compound has a direct linkage, in related pharmacophores, the nature of the linker can be critical. As seen in pyrrole-imidazole polyamides, the length and flexibility of the linker can dramatically affect cellular permeability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the physicochemical properties of a series of compounds with their biological activities. chemmethod.comchemmethod.com These studies can help to identify the key molecular descriptors that are important for a particular biological effect and can guide the design of new, more potent analogues. For example, QSAR studies on diarylaniline derivatives have been used to predict their anti-HIV-1 activity. chemmethod.comchemmethod.com

Potential Research Applications of 4 1 Propyl 1h Imidazol 2 Yl Aniline and Analogues

Applications in Materials Science Research

The structural characteristics of 4-(1-propyl-1h-imidazol-2-yl)aniline and its analogues, such as their aromatic nature, potential for hydrogen bonding, and ability to coordinate with metals, make them valuable candidates for the creation of novel materials.

The aniline (B41778) group provides a reactive site for polymerization, allowing for the incorporation of the imidazole (B134444) moiety into polymer backbones. This can impart specific chemical and physical properties to the resulting materials. Imidazoles are recognized as essential building blocks in the technology sector for creating synthetic polymers and metal-complexing agents. lifechemicals.com

Research into aniline derivatives has led to the synthesis of new polyaniline (PANI) structures. rsc.org For instance, the polymerization of ortho-substituted aniline derivatives has been explored to create polymers soluble in common organic solvents, which can be cast into films. nih.gov The introduction of substituents on the aniline ring influences the morphology and electrical properties of the resulting polymers, with applications in chemical sensors. rsc.orgnih.gov The this compound molecule can similarly serve as a monomer. The aniline functional group can be used for oxidative polymerization or condensation reactions to form polyaniline-like chains. The presence of the propyl-imidazole group along the polymer backbone would be expected to influence the polymer's solubility, processability, and electronic properties.

Furthermore, donor-acceptor conjugated copolymers containing imidazole moieties have been synthesized. mdpi.com These materials are investigated for their spectroscopic, electrochemical, and photovoltaic properties, where the imidazole unit can act as a permanent dipole-generating component, influencing the material's optical band gap and ionization potential. mdpi.com

Imidazole derivatives are extensively researched for their application in organic light-emitting diodes (OLEDs) due to their excellent photoluminescence, favorable electrochemical properties, and good thermal stability. tandfonline.comresearchgate.net Their strong electron-withdrawing nature makes them suitable for use as emitters, host materials, and electron-transporting materials (ETMs) in OLED devices. tandfonline.comtandfonline.com

Analogues such as phenanthroimidazole (PI) and benzimidazole (B57391) (BI) have become key components in high-performance OLEDs. tandfonline.comtandfonline.com For example, bipolar blue-emitting materials have been designed using a donor-π-acceptor structure, incorporating carbazole (B46965) as the donor and imidazole as the acceptor. nih.gov In these systems, the imidazole moiety facilitates a wide band-gap, which is necessary for achieving deep-blue emission. nih.gov The performance of such devices can be tuned by modifying the substituents on the molecular structure.

The unique properties of imidazole-based materials also allow them to be used as fluorescent emitters in non-doped OLEDs. nih.govmdpi.com Research has shown that devices using carbazole-imidazole derivatives can achieve high efficiency and deep-blue emission with specific CIE coordinates. nih.govmdpi.com

Below is a table summarizing the performance of selected OLEDs incorporating imidazole derivatives.

Imidazole Derivative TypeDevice RoleMaximum External Quantum Efficiency (EQE)CIE Coordinates (x, y)Emission ColorReference
Carbazole-π-imidazole (BCzB-PPI)Emitter4.43%(0.159, 0.080)Deep-Blue nih.gov
Carbazole and diphenyl imidazole derivativeEmitter1.1%(0.16, 0.08)Deep-Blue mdpi.com
Benzimidazole (BI) derivative (BAF-1)Ambipolar EmitterNot SpecifiedNot SpecifiedBlue tandfonline.com
Phenanthroimidazole (PI) derivative (BPPI)Emitting/Electron Transport Layer4.0%Not SpecifiedBlue tandfonline.com

Role in Catalysis Research

The nitrogen atoms in the imidazole ring of this compound can act as ligands, coordinating with transition metals to form catalysts for a variety of chemical reactions.

Transition metal complexes containing imidazole ligands are a significant area of study. wikipedia.org The imine nitrogen of the imidazole ring is basic and serves as the primary binding site for metal ions, acting as a pure sigma-donor ligand. wikipedia.org Imidazole derivatives can form stable octahedral complexes with a range of divalent metal ions, including Fe²⁺, Co²⁺, and Ni²⁺, as well as square planar complexes with Pd²⁺ and Pt²⁺. wikipedia.org

More complex imidazole-derived ligands, such as N-heterocyclic carbenes (NHCs), are highly valued in homogeneous catalysis. These ligands can be synthesized from precursors like aniline and are used in a broad array of catalytic reactions, including palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. beilstein-journals.org The steric and electronic properties of the NHC ligand, which can be tuned by modifying the substituents, are critical for the catalyst's activity and stability.

The table below lists examples of catalytic systems utilizing imidazole-based ligands.

Ligand TypeMetal CenterCatalytic ApplicationReference
N-heterocyclic carbene (IPr# type)Palladium (Pd)Amide N-C(O) Suzuki cross-coupling, C-Cl Buchwald-Hartwig amination
1H-ImidazoleChromium (Cr³⁺), Cobalt (Co²⁺)Redox reactions (studied via cyclic voltammetry) bohrium.com
1,2,3-triazolylidene (related NHC)Iron (Fe)Geminal dimerization of phenylacetylene rsc.org
Imidazole derivativesCopper (Cu)Synthesis of imidazo[1,2-a]pyridines beilstein-journals.org

Imidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. kfupm.edu.sabohrium.comresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sanih.gov This adsorption occurs through the electron-rich nitrogen heteroatoms and π-electrons of the imidazole ring, which can interact with the vacant d-orbitals of the metal. bohrium.commdpi.com

Studies on carbon steel have shown that imidazole derivatives can significantly reduce the corrosion rate in both acidic (HCl) and saline (NaCl) solutions. nih.govmdpi.com The effectiveness of the inhibition typically increases with the concentration of the inhibitor, up to an optimal point. nih.govnih.gov The adsorption process often follows the Langmuir adsorption isotherm, and the mechanism can involve both physical (electrostatic) and chemical (coordination bond) interactions. kfupm.edu.sanih.gov

The following table summarizes the performance of various imidazole derivatives as corrosion inhibitors.

InhibitorMetalCorrosive MediumOptimal ConcentrationMaximum Inhibition Efficiency (%)Reference
Imidazole derivative (ID)Q235 Carbon Steel3.5 wt.% NaCl (acidic)600 ppmExcellent (value not specified) nih.gov
ImidazoleCarbon Steel WeldmentDistrict Heating Water (Alkaline)500 ppm91.7% nih.gov
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)Carbon Steel1% NaCl80 ppm~95% (at 25°C) mdpi.com
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2)Carbon Steel1% NaCl100 ppm~97% (at 25°C) mdpi.com

Sensor Development

Imidazole-based fluorescent chemosensors have been developed for the highly sensitive and selective detection of metal ions, including Zn²⁺, Cu²⁺, and Al³⁺. unigoa.ac.innih.gov For example, an isoindole-imidazole based sensor was shown to exhibit a 19-fold fluorescence enhancement upon binding to Zn²⁺ ions, with a detection limit of 0.073 μM. nih.gov The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances the quantum yield.

In addition to metal ions, these sensors can detect anions and small organic molecules. bohrium.com N1-functionalized imidazoles have been synthesized that are highly sensitive and selective for picric acid, an explosive nitroaromatic compound, via fluorescence quenching. rsc.org Furthermore, imidazole-functionalized polyaniline has been used to modify electrodes for the electrochemical detection of lead ions with a low detection limit of 2 ng/mL. researchgate.net Polymeric films containing aniline derivatives have also shown high sensitivity to moisture and ammonia (B1221849), demonstrating their potential in gas sensing applications. rsc.org

Exploration as Ion Sensors (e.g., Fluoride (B91410), Copper)

The imidazole ring is a five-membered aromatic heterocycle that can readily bind with various anions and cations. rsc.org This property makes imidazole derivatives, structural analogues of this compound, promising candidates for the development of ion sensors.

Fluoride Sensing:

The detection of fluoride ions is crucial due to their roles in biological, chemical, and environmental processes. rsc.org Imidazole-based compounds have emerged as effective and selective fluorescent probes for fluoride detection. rsc.org The sensing mechanism often relies on the interaction between the N-H proton of the imidazole ring and the fluoride anion, typically through hydrogen bonding. semanticscholar.org This interaction can lead to a change in the sensor molecule's photophysical properties, such as a color change or a quenching of fluorescence, allowing for visual or spectroscopic detection. nih.govresearchgate.net

For instance, a study on bisimidazole derivatives demonstrated their efficacy as anion sensors for fluoride. mdpi.com The introduction of electron-withdrawing groups to the imidazole backbone was found to improve the performance of these sensors. researchgate.net Another sensor, DTITPE, which contains a bis(thienyl)imidazole core, showed high sensitivity for fluoride ions with detection limits in the micromolar and even picomolar range using UV-vis and fluorescence spectroscopy, respectively. semanticscholar.org The interaction was confirmed to be a result of the formation of a N-H---F⁻ hydrogen bond. semanticscholar.org

Table 1: Examples of Imidazole Analogue-Based Fluoride Sensors

Sensor Compound Sensing Mechanism Detection Method Limit of Detection (LOD)
N-imidazolyl-1,8-naphthalimide Disruption of hydrogen bond Fluorescence Not Specified
1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (1a) Interaction with imidazole N-H UV-vis & Fluorescence 5.47 x 10⁻⁶ M
2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (1b) Interaction with imidazole N-H UV-vis & Fluorescence 4.21 x 10⁻⁶ M
2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo4,5-fphenanthroline (1c) Interaction with imidazole N-H UV-vis & Fluorescence 9.12 x 10⁻⁷ M
4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole (DTITPE) N-H---F⁻ hydrogen bond formation UV-vis & Fluorescence 1.37 x 10⁻⁷ M (UV-vis), 2.67 x 10⁻¹³ M (Fluorescence)

Copper Sensing:

Copper is an essential trace element, but an excess can be toxic. Therefore, the development of sensitive and selective sensors for copper ions (Cu²⁺) is of significant interest. researchgate.net The nitrogen atoms in the imidazole ring can serve as recognition sites for metal ions, including copper. seejph.com Imidazole derivatives have been successfully employed as fluorescent sensors for Cu²⁺ in aqueous solutions. seejph.comresearchgate.net

For example, two newly synthesized imidazole derivatives, TS and AS, have been shown to act as fluorescent sensors for copper (II) with high sensitivity and selectivity. seejph.com The detection mechanism involves the formation of a dative covalent bond between the sensor and the copper ion, leading to changes in the absorption and fluorescence spectra. seejph.com These sensors exhibited detection limits as low as 0.09 and 0.28 μM, which is below the limit permitted by the US EPA for drinking water. researchgate.net Another study reported an imidazole-based fluorescent "on-off" probe that showed high selectivity for Cu²⁺ ions, with a detection limit of 2.14 μM. researchgate.net The presence of Cu²⁺ also resulted in a naked-eye color change from colorless to yellow. researchgate.net

Table 2: Examples of Imidazole Analogue-Based Copper (II) Sensors

Sensor Compound Sensing Mechanism Detection Method Limit of Detection (LOD)
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (B47542) (TS) Dative covalent bond Fluorescence 0.09 µM
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) Dative covalent bond Fluorescence 0.28 µM
(2-(4,5-bis((E)-4-methoxystyryl)-1H-imidazol-2-yl) phenol) (BMIP) Complex formation Fluorescence & Colorimetric 2.14 µM

Chemical Probes and Research Tools for Molecular Investigations

Beyond ion sensing, the structural scaffold of imidazolyl-anilines lends itself to the development of chemical probes and research tools for investigating molecular processes. The imidazole ring is a key component of many biologically active molecules and can participate in various noncovalent interactions. nih.gov This makes imidazole derivatives valuable for designing probes that can interact with specific biological targets.

Derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline, a close analogue, have been synthesized to explore their potential biological activities. researchgate.netijrpc.comuwa.edu.au While these studies were often aimed at therapeutic applications, the underlying principles of molecular recognition and interaction are fundamental to the design of chemical probes. For instance, a one-pot synthesis of a biologically active imidazole derivative yielded a fluorescent probe for the detection of the Ce⁴⁺ ion. researchgate.net

The development of fluorescent probes from imidazole derivatives allows for the visualization and tracking of specific analytes in biological and environmental samples. researchgate.net The ability to modify the substituents on both the imidazole and aniline rings provides a strategy for fine-tuning the probe's selectivity and photophysical properties. These probes can be used in fluorescence microscopy to study cellular processes and the distribution of specific ions or molecules within cells. researchgate.net The versatility of imidazole chemistry offers significant opportunities for creating novel research tools for molecular investigations. longdom.org

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(1-Propyl-1h-imidazol-2-yl)aniline and Imidazole-Aniline Hybrid Compounds

While dedicated academic studies on This compound (CAS No. 1178373-09-5) are not extensively available in peer-reviewed literature, the broader class of imidazole-aniline hybrid compounds has been the subject of significant scientific investigation. bldpharm.com These compounds, characterized by the fusion of an imidazole (B134444) ring and an aniline (B41778) moiety, have demonstrated a wide spectrum of biological activities.

Key findings from research on related 2-aryl-1H-imidazole and imidazole-aniline derivatives indicate their potential as:

Anticancer Agents: Many imidazole-based compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Their mechanisms of action often involve the inhibition of crucial cellular processes like microtubule polymerization. nih.gov

Antiviral Agents: Certain 2-aryl-1-hydroxyimidazole derivatives have shown promising activity against a range of orthopoxviruses, including the variola virus. nih.govrsc.org The benzimidazole (B57391) scaffold, a close relative, is also a common feature in agents developed to combat the Hepatitis C virus (HCV). ijrpc.comuwa.edu.au

Antimicrobial Agents: The imidazole core is a well-established pharmacophore in antimicrobial drug discovery, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The academic interest in these hybrids stems from the versatile nature of the imidazole ring, which can engage in various biological interactions, and the aniline group, which provides a key site for further chemical modification. nih.gov

Unaddressed Academic Questions and Research Gaps

The primary research gap is the lack of specific studies on This compound . Consequently, its unique physicochemical properties, biological activity profile, and potential applications remain largely unexplored.

For the broader class of imidazole-aniline hybrids, several key questions remain:

Structure-Activity Relationship (SAR): While numerous derivatives have been synthesized, a comprehensive understanding of how specific substitutions on both the imidazole and aniline rings influence biological activity is still developing. nih.gov

Mechanism of Action: For many of the observed biological effects, the precise molecular mechanisms are not fully elucidated. nih.govmdpi.com

In Vivo Efficacy and Toxicology: A significant portion of the research is confined to in vitro studies. There is a need for more extensive in vivo testing to determine the efficacy, pharmacokinetics, and safety profiles of these compounds.

Long-term Stability: The chemical stability of these compounds under various physiological and environmental conditions is not well-documented.

Proposed Future Synthetic Strategies and Derivatization Routes

Future synthetic efforts could focus on both the efficient production of the core imidazole-aniline scaffold and the generation of diverse libraries of derivatives for screening.

Proposed Synthetic Approaches:

MethodDescriptionPotential Advantages
Microwave-Assisted Synthesis The use of microwave irradiation can significantly accelerate the condensation reaction between an o-phenylenediamine (B120857) precursor and an appropriate aldehyde or carboxylic acid. researchgate.netresearchgate.netFaster reaction times, higher yields, and often solvent-free conditions.
Catalyst-Free Conditions Developing synthetic protocols that do not require a catalyst would be environmentally friendly and cost-effective. researchgate.netGreener chemistry, simplified purification.
Multi-component Reactions One-pot reactions involving the condensation of a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst can provide a direct route to highly substituted imidazoles. nih.govrsc.orgHigh efficiency and atom economy.

Derivatization Strategies:

Further derivatization of the This compound core could involve:

Modification of the Aniline Moiety: The primary amine group of the aniline is a versatile handle for introducing a wide range of functional groups through reactions such as acylation, alkylation, and Schiff base formation. ijrpc.comuwa.edu.au This could be used to modulate solubility, lipophilicity, and target-binding affinity.

Substitution on the Imidazole Ring: While the 1 and 2 positions are substituted in the parent compound, the 4 and 5 positions of the imidazole ring are available for further functionalization, which could influence the electronic properties and steric profile of the molecule.

Variation of the N-Propyl Group: The propyl group at the N-1 position of the imidazole could be replaced with other alkyl or aryl groups to explore its impact on biological activity.

Recommendations for Advanced Spectroscopic and Computational Investigations

To bridge the knowledge gap, a combination of advanced spectroscopic and computational techniques should be employed.

Spectroscopic Analysis:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are essential for unambiguous structure elucidation and conformational analysis of new derivatives. mdpi.com
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized compounds. ijrpc.com
X-ray Crystallography Single-crystal X-ray diffraction would provide definitive information on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. rsc.org
Infrared (IR) and UV-Vis Spectroscopy These techniques can provide valuable information about the functional groups present and the electronic properties of the molecule. ijrpc.comresearchgate.net

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule, providing insights that complement experimental data.

Molecular Docking: In silico docking studies can predict the binding modes of these compounds with various biological targets, helping to rationalize observed activities and guide the design of more potent analogs.

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, aiding in the early-stage selection of promising drug candidates. nih.gov

Exploration of Novel Molecular Targets and Mechanistic Pathways in Biological Research (in vitro)

Given the diverse biological activities reported for imidazole-aniline hybrids, future in vitro research should explore a wider range of molecular targets.

Potential Molecular Targets:

Target ClassSpecific ExamplesRationale
Kinases Tyrosine kinases, Cyclin-dependent kinasesThe imidazole scaffold is a known component of several kinase inhibitors. lifechemicals.com
Polymerizing Proteins TubulinBenzimidazole derivatives are known to target the colchicine (B1669291) binding site of tubulin. nih.gov
Viral Enzymes Proteases, PolymerasesThe benzimidazole core is present in inhibitors of HCV NS5B polymerase. ijrpc.com
Bacterial Enzymes DNA gyrase, Dihydrofolate reductaseImidazole derivatives have shown broad-spectrum antibacterial activity. mdpi.com
Receptors Histamine (B1213489) receptors, Adrenergic receptorsThe imidazole ring is a key component of histamine and its receptor antagonists. lifechemicals.com

Mechanistic Studies:

Enzyme Inhibition Assays: To quantify the inhibitory potency of the compounds against specific molecular targets.

Cell-Based Assays: To investigate the effects on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.

Gene and Protein Expression Analysis: To identify changes in the expression of key genes and proteins in response to compound treatment.

Opportunities for Further Research in Material Science and Catalytic Applications

The unique chemical structure of imidazole-aniline hybrids also presents opportunities in fields beyond medicine.

Material Science:

Corrosion Inhibitors: Imidazole and its derivatives are known to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb on metal surfaces and form a protective layer. kfupm.edu.sa The presence of heteroatoms (N) and the aromatic system in This compound make it a promising candidate for this application.

Polymers and Coatings: The aniline moiety can be used for polymerization, potentially leading to the development of novel conductive polymers or functional coatings with enhanced thermal stability or other desirable properties. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Some heterocyclic compounds with extended π-systems exhibit interesting photophysical properties and could be explored as components in OLEDs.

Catalytic Applications:

N-Heterocyclic Carbene (NHC) Precursors: The imidazole ring is the precursor to N-heterocyclic carbenes, which are powerful organocatalysts and ligands for transition metals. lifechemicals.com Derivatization of This compound could lead to novel NHC ligands with unique steric and electronic properties.

Organocatalysis: The basic nitrogen atoms in the imidazole ring and the amine group of the aniline could potentially act as catalytic sites in various organic transformations. numberanalytics.com

Q & A

Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from complex mixtures?

  • Methodological Answer : Use preparative HPLC with gradient elution (ACN:H2_2O, 30→70% over 20 min) or centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.